1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Description
This compound (CAS 231947-20-9) is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 3 and a heptafluoropropyl substituent at position 5 of the pyrazole ring. Its high fluorine content confers exceptional lipophilicity, thermal stability, and resistance to metabolic degradation, making it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .
Properties
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F10N2O/c1-3(22)21-5(2-4(20-21)7(12,13)14)6(10,11)8(15,16)9(17,18)19/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHAUEMBHMCVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a pyrazole core substituted at positions 1, 3, and 5 with ethanone, trifluoromethyl, and heptafluoropropyl groups, respectively. Retrosynthetically, the molecule can be dissected into two primary fragments:
- Fluorinated 1,3-diketone precursor : To construct the pyrazole ring, a 1,3-diketone bearing the heptafluoropropyl and trifluoromethyl groups is required.
- Acetylated hydrazine derivative : The ethanone group at position 1 necessitates the incorporation of an acetyl moiety during or after pyrazole formation.
Challenges include the stability of fluorinated intermediates, regioselectivity in cyclocondensation, and the introduction of the ethanone group without side reactions.
Synthetic Routes and Methodologies
Cyclocondensation of Fluorinated 1,3-Diketones with Hydrazines
The most direct route involves the reaction of a fluorinated 1,3-diketone with a hydrazine derivative. This method is exemplified by the synthesis of analogous trifluoromethylpyrazoles as described in patent US5466823A.
Step 1: Synthesis of 1,1,2,2,3,3,3-Heptafluoropropyl-3-Trifluoromethyl-1,3-Diketone
A heptafluoropropyl ketone (e.g., 1,1,2,2,3,3,3-heptafluoropropan-1-one) is condensed with ethyl trifluoroacetate in the presence of sodium methoxide:
$$
\text{R}\text{F}-\text{CO}-\text{R} + \text{CF}3\text{COOEt} \xrightarrow{\text{NaOMe}} \text{R}\text{F}-\text{CO}-\text{CF}3-\text{CO}-\text{R}
$$
Here, $$\text{R}_\text{F}$$ represents the heptafluoropropyl group. The reaction proceeds in anhydrous ether or tetrahydrofuran (THF) under inert conditions, yielding the diketone after acid workup.
Step 2: Cyclocondensation with Hydrazine
The diketone is reacted with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring. For the target compound, acetylhydrazine ($$\text{CH}3\text{CO}-\text{NH}-\text{NH}2$$) is ideal to introduce the ethanone group directly. However, acetylhydrazine’s instability necessitates in situ generation or protection-deprotection strategies. An alternative involves using unsubstituted hydrazine followed by N-acylation (Section 2.2).
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (78–118°C)
- Duration: 10–24 hours
- Yield: 40–60% (based on analogous reactions)
Challenges:
Post-Synthetic N-Acylation of Pyrazole Intermediates
If cyclocondensation with acetylhydrazine proves impractical, N-acylation of a preformed pyrazole offers a viable alternative. This method is detailed in the acylation of 1,3-dimethylpyrazoles using acid anhydrides.
Step 1: Synthesis of 5-Heptafluoropropyl-3-Trifluoromethyl-1H-Pyrazole
The pyrazole core is first synthesized via cyclocondensation of the fluorinated diketone (Section 2.1, Step 1) with hydrazine hydrate.
Step 2: N-Acylation with Acetic Anhydride
The free NH group of the pyrazole is acetylated using acetic anhydride in the presence of sulfuric acid:
$$
\text{Pyrazole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{1-Acetylpyrazole}
$$
Optimized Conditions :
- Solvent: Neat or dichloromethane
- Catalyst: Concentrated $$\text{H}2\text{SO}4$$ (0.1–0.5 equiv)
- Temperature: Reflux (40–80°C)
- Duration: 2–5 hours
- Yield: 70–85%
Microwave and Ultrasound-Assisted Synthesis
Non-conventional methods significantly enhance reaction efficiency. For example, fluorinated pyrazolones synthesized via microwave irradiation achieve 90% yields in minutes versus hours under conventional heating.
- Combine diketone (1 equiv), hydrazine (1.1 equiv), and ethanol (5 mL) in a sealed vessel.
- Irradiate at 150 W, 100°C, for 5–10 minutes.
- Purify via recrystallization (hexane/ethyl acetate).
Advantages :
Characterization and Analytical Data
Successful synthesis requires rigorous characterization:
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR : Absence of NH protons (δ 10–12 ppm) confirms N-acylation. The heptafluoropropyl group shows characteristic coupling patterns.
- $$^{19}\text{F}$$ NMR : Multiplets for $$\text{CF}_3$$ (δ -60 to -70 ppm) and heptafluoropropyl (δ -80 to -120 ppm).
High-Resolution Mass Spectrometry (HRMS)
- Expected molecular ion: $$\text{C}9\text{H}5\text{F}{10}\text{N}2\text{O}$$ ([M+H]$$^+$$ = 399.02).
Infrared Spectroscopy (IR)
- Strong absorption at 1700–1750 cm$$^{-1}$$ (C=O stretch).
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Biological Activity
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which are known to influence the biological properties of organic molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₇F₁₃N₂O
- Molecular Weight : 290.21 g/mol
- CAS Number : 129051-17-8
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that compounds similar to this compound show strong radical scavenging activity comparable to established antioxidants like Trolox. The antioxidant activity is often assessed using various assays such as ABTS and FRAP.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Trolox | 15 | ABTS |
| Pyrazole A | 10 | ABTS |
| Pyrazole B | 12 | FRAP |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have explored its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical processes. The inhibition of these enzymes can have implications for treating neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 1-[5-(Heptafluoropropyl)] | 25 | 30 |
| Standard Inhibitor | 10 | 12 |
Study on Antioxidant Properties
In a study published in MDPI's Molecules journal, researchers evaluated the antioxidant activity of various pyrazole derivatives. The findings indicated that certain substitutions on the pyrazole ring significantly enhanced the antioxidant capacity of the compounds tested. The presence of trifluoromethyl and heptafluoropropyl groups was associated with improved scavenging activities against free radicals .
Study on Enzyme Inhibition
Another investigation focused on the inhibition profiles of pyrazole derivatives against AChE and BChE. The study revealed that compounds with fluorinated substituents exhibited potent inhibition compared to non-fluorinated analogs. This suggests that the fluorine atoms play a crucial role in enhancing binding affinity to these enzymes .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling this compound during synthesis?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile steps .
- Waste Management : Segregate fluorinated waste from organic solvents. Partner with certified waste disposal services to prevent environmental release of persistent fluorocarbons .
- Emergency Measures : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash immediately with soap and water for 15 minutes .
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of the heptafluoropropyl group (e.g., dihedral angles <10° between pyrazole and fluorinated chains) .
Q. What synthetic routes optimize yield for this compound?
- Methodological Answer :
- Key Steps :
Cyclocondensation : React 1,1,2,2,3,3,3-heptafluoropropyl hydrazine with trifluoromethyl acetylacetone at 80°C in DMF (yield: 65–70%) .
Catalysis : Use K₂CO₃ to deprotonate intermediates and enhance regioselectivity .
- Troubleshooting : Low yields (<50%) may arise from moisture sensitivity; dry solvents and reagents over molecular sieves .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence pyrazole ring reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The trifluoromethyl group reduces electron density at C4, directing electrophilic substitutions to C5 .
- Experimental Validation : React with iodobenzene diacetate; analyze regioselectivity via LC-MS (expected product: C5-iodinated derivative) .
Q. What environmental persistence mechanisms should be evaluated for this compound?
- Methodological Answer :
- Degradation Studies :
| Condition | Method | Outcome |
|---|---|---|
| Hydrolysis | pH 7.4 buffer, 25°C, 30 days | <5% degradation (stable C-F bonds) . |
| Photolysis | UV-C (254 nm), 48 hrs | 20% degradation via defluorination . |
- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (EC₅₀ <1 mg/L indicates high hazard) .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer :
- Crystal Growth : Diffuse diethyl ether into a dichloromethane solution (1:4 ratio) at 4°C for 7 days .
- Refinement : Use SHELXL for structure solution. Key metrics:
- R-factor <0.05.
- C-F bond lengths: 1.33–1.37 Å (consistent with sp³ hybridization) .
Q. What strategies mitigate byproduct formation during fluorinated side-chain incorporation?
- Methodological Answer :
- Optimized Conditions :
- Temperature : 60–70°C minimizes thermal decomposition of heptafluoropropyl intermediates .
- Solvent : Anhydrous THF improves solubility of fluorinated reactants vs. DMSO .
- Byproduct Analysis : GC-MS identifies perfluoroalkene byproducts (m/z 231, 233) from β-elimination; add triethylamine to scavenge HF .
Contradictions & Recommendations
- Synthetic Yields : reports 65–70% yields, while similar protocols in achieve 50–55%. This discrepancy may stem from solvent purity or catalyst loading.
- Environmental Stability : Computational models ( ) suggest faster degradation than experimental data (). Validate with real-world soil/water matrices.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
